Cas no 205370-59-8 (Pinocembrin-7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose)

205370-59-8 structure
Nom du produit:Pinocembrin-7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose
Numéro CAS:205370-59-8
Le MF:C42H32O21
Mégawatts:872.6909
CID:2089013
Pinocembrin-7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose Propriétés chimiques et physiques
Nom et identifiant
-
- Pinocembrin-7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose
- Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose
- Pinocembrin 7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-
- A-D-glucoside
- Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose
- [(10R,11R,12R,13S,15R)-3,4,5,12,21,22,23-Heptahydroxy-13-[[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydro
- Pinocembrin 7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-β-D-glucoside
-
- Piscine à noyau: 1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2/t25-,27+,36+,37+,38+,42+/m0/s1
- La clé Inchi: HJEXOQUMFMERIM-HTKTYWDRSA-N
- Sourire: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]2([H])[C@@]1([H])C([H])([H])OC(C1=C([H])C(=C(C(=C1C1=C(C(=C(C([H])=C1C(=O)O2)O[H])O[H])O[H])O[H])O[H])O[H])=O)OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)O[H])OC1=C([H])C(=C2C(C([H])([H])[C@@]([H])(C3C([H])=C([H])C([H])=C([H])C=3[H])OC2=C1[H])=O)O[H]
Propriétés calculées
- Qualité précise: 872.143608g/mol
- Charge de surface: 0
- XLogP3: 3.6
- Nombre de donneurs de liaisons hydrogène: 11
- Nombre de récepteurs de liaison hydrogène: 21
- Nombre de liaisons rotatives: 6
- Masse isotopique unique: 872.143608g/mol
- Masse isotopique unique: 872.143608g/mol
- Surface topologique des pôles: 346Ų
- Comptage des atomes lourds: 63
- Complexité: 1650
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Poids moléculaire: 872.7
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.92±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (1.6E-4 g/L) (25 ºC),
Pinocembrin-7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58084-1mg |
Pinocembrin 7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-β-D-glucoside |
205370-59-8 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79880-10mg |
Pinocembrin7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose |
205370-59-8 | 10mg |
¥1598.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S1682-10 mg |
pinocembrin-7-o-3-o-galloyl-4-6-hexahydroxydiphenoyl-beta-d-glucoside |
205370-59-8 | 99.08% | 10mg |
¥7659.00 | 2022-04-26 | |
TargetMol Chemicals | T2S1682-5mg |
Pinocembrin 7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-β-D-glucoside |
205370-59-8 | 99.08% | 5mg |
¥ 760 | 2023-09-15 | |
1PlusChem | 1P00BH3O-1mg |
S-hexahydroxydiphenoyl-β-D-glucose |
205370-59-8 | 97% | 1mg |
$307.00 | 2023-12-19 | |
A2B Chem LLC | AF34580-1mg |
S-hexahydroxydiphenoyl-β-D-glucose |
205370-59-8 | 99% | 1mg |
$225.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58084-5mg |
Pinocembrin 7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-β-D-glucoside |
205370-59-8 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S1682-25 mg |
pinocembrin-7-o-3-o-galloyl-4-6-hexahydroxydiphenoyl-beta-d-glucoside |
205370-59-8 | 99.08% | 25mg |
¥13786.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S1682-100 mg |
pinocembrin-7-o-3-o-galloyl-4-6-hexahydroxydiphenoyl-beta-d-glucoside |
205370-59-8 | 99.08% | 100MG |
¥29979.00 | 2022-04-26 | |
1PlusChem | 1P00BH3O-5mg |
S-hexahydroxydiphenoyl-β-D-glucose |
205370-59-8 | 97% | 5mg |
$877.00 | 2023-12-19 |
Pinocembrin-7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose Fournisseurs
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
(CAS:205370-59-8)Pinocembrin 7-O-(3''-galloyl-4''6''-(S)-hexahydroxydiphenoyl)-β-D-glucose
Numéro de commande:TB05771
État des stocks:in Stock
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Pureté:>98%
Dernières informations tarifaires mises à jour:Tuesday, 21 January 2025 17:57
Prix ($):price inquiry
Pinocembrin-7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose Littérature connexe
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
205370-59-8 (Pinocembrin-7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose) Produits connexes
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:205370-59-8)Pinocembrin-7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose

Pureté:99%/99%
Quantité:10mg/20mg
Prix ($):367.0/345.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:205370-59-8)Pinocembrin7-O-(3'-galloyl-4',6'-(S)-hexahydroxydiphenoyl)-beta-D-glucose

Pureté:≥98%
Quantité:5mg/20mg/50mg
Prix ($):Enquête